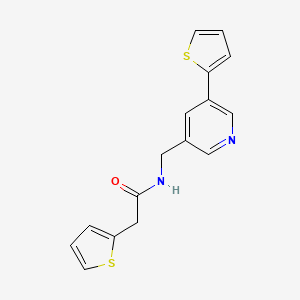

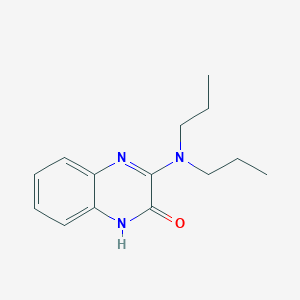

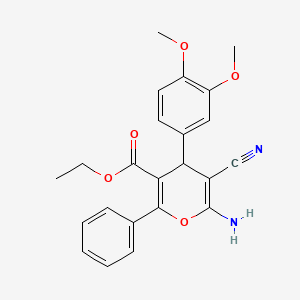

![molecular formula C18H19FN2O4S B2517064 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922005-11-6](/img/structure/B2517064.png)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide-based molecule. Sulfonamides are known for their wide range of biological activities, including inhibition of carbonic anhydrases and antagonism of endothelin receptors. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of a sulfonamide group to the appropriate precursor molecule. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 4'-oxazolyl biphenylsulfonamides as endothelin-A (ET(A)) receptor antagonists involves the substitution of the 4'-position of the biphenylsulfonamide with an oxazole ring, which has been shown to improve potency and metabolic stability .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The compound likely has a complex structure due to the presence of a tetrahydrobenzo[b][1,4]oxazepin ring system and a fluorophenyl group. The crystal structure of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, when bound to carbonic anhydrase II, revealed unique interactions between the inhibitor and the enzyme, which are different from those observed with other structurally related derivatives .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. The specific chemical reactions that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide can undergo are not detailed in the provided papers. However, sulfonamides typically react with carbonic anhydrase isozymes, forming inhibitory complexes, as seen with the compound tested against 12 mammalian carbonic anhydrase isozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group generally increases solubility in water and contributes to the compound's acidity. The fluorophenyl group in the compound may also affect its lipophilicity and ability to interact with biological targets. The provided papers do not detail the physical and chemical properties of the specific compound, but similar sulfonamide derivatives have been shown to possess high binding activity and selectivity for their targets .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on related oxazepine compounds highlights the synthesis and structural analysis of novel fused oxazapolycyclic skeletons, such as the synthesis and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines with unique photophysical properties (Petrovskii et al., 2017). These compounds exhibit strong blue emission in dichloromethane, indicating potential applications in optoelectronic devices and fluorescent probes.

Photophysical Properties

Research into fluorescent compounds related to the chemical structure of interest reveals the development of fluorescent 2,5-dibenzoxazolylphenols, which demonstrate excited state intramolecular proton-transfer fluorescence with high quantum yields. These compounds are of interest for applications as wavelength shifters in detecting media for ionizing radiation (Kauffman & Bajwa, 1993).

Molecular Interactions and Stability

Further studies involve the synthesis and characterization of polymers containing phenazine and benzoxazole structures, providing insights into the thermal stability and hydrolytic stability of these polymers under acidic conditions. Such research outlines the potential for these materials in high-performance applications requiring stability under environmental stress (Gajiwala & Zand, 2000); (Kim et al., 2005).

Applications in Organic Electronics

The exploration of substituted 2,3,5,6-tetraarylbenzo(1,2-b:5,4-b')difurans for their high fluorescence quantum yields and solvatochromic shifts indicates potential applications in organic electronics and as fluorescent probes for biological imaging (Abdul-Aziz et al., 1995).

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-8-7-13(9-15(16)20-17(18)22)21-26(23,24)10-12-5-3-4-6-14(12)19/h3-9,21H,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVWITUIRQPZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

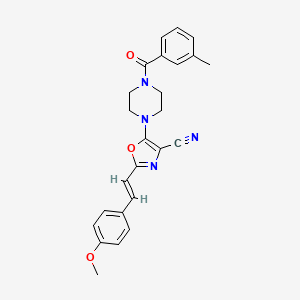

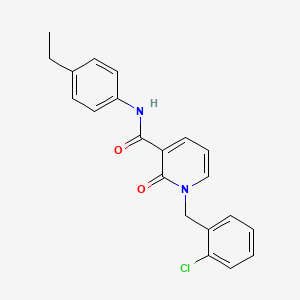

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)

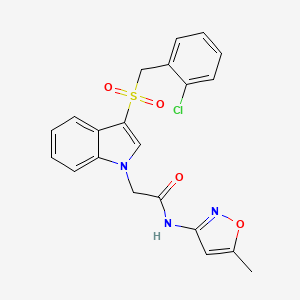

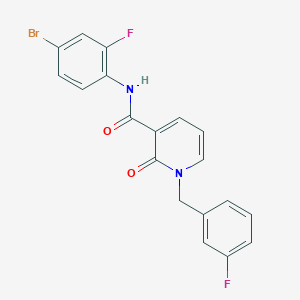

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

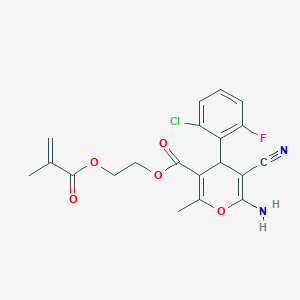

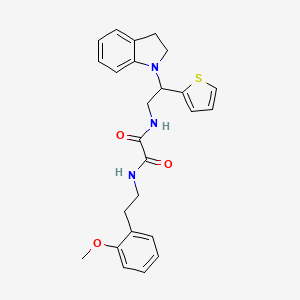

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)